Dihydrocelastrol

Vue d'ensemble

Description

Le dihydrocélastrol est un dérivé synthétique du célastrol, un triterpène isolé de la plante médicinale chinoise Tripterygium wilfordii. Ce composé a suscité un intérêt considérable en raison de ses puissantes activités antitumorales et de sa capacité à inhiber la prolifération cellulaire et à favoriser l’apoptose dans diverses lignées de cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dihydrocélastrol est synthétisé par hydrogénation du célastrol. Le processus d’hydrogénation implique l’ajout d’hydrogène au célastrol en présence d’un catalyseur, généralement du palladium sur carbone (Pd/C), dans des conditions contrôlées de température et de pression .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du dihydrocélastrol ne soient pas largement documentées, l’approche générale consiste en une hydrogénation à grande échelle du célastrol à l’aide de réacteurs d’hydrogénation industriels. Les paramètres du processus sont optimisés pour garantir un rendement élevé et la pureté du produit final .

Types de réactions :

Oxydation : Le dihydrocélastrol peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé lui-même est un produit de la réduction (hydrogénation) du célastrol.

Substitution : Le dihydrocélastrol peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : L’hydrogène gazeux (H₂) en présence d’un catalyseur de palladium (Pd/C).

Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés ou cétoniques .

4. Applications de la recherche scientifique

Le dihydrocélastrol a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des triterpènes.

Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire et l’expression des gènes.

Médecine : A démontré une activité antitumorale puissante dans le myélome multiple et d’autres lignées de cellules cancéreuses. .

Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et agents thérapeutiques

Applications De Recherche Scientifique

Multiple Myeloma

- Study Findings : In vitro studies demonstrated that DHCE significantly inhibited the growth of bortezomib-resistant MM cells with IC50 values lower than those of celastrol (2.21 μM vs. 6.97 μM) . Furthermore, in vivo experiments using xenograft models showed a 73% reduction in tumor growth upon DHCE treatment .

- Combination Therapy : Combining DHCE with other agents like panobinostat enhances its efficacy against MM cells, indicating potential for combination therapies in clinical settings .

Mantle Cell Lymphoma

- Efficacy : DHCE was found to suppress MCL cell proliferation significantly while sparing normal cells from cytotoxicity . The dual inhibition of mTORC1 and mTORC2 was crucial for its effectiveness, making it a candidate for novel therapeutic strategies against this aggressive lymphoma subtype.

- In Vivo Results : In xenograft models, DHCE treatment led to reduced tumor burden without observable toxicity, suggesting a favorable safety profile .

Comparative Efficacy Table

| Cancer Type | IC50 (μM) | Mechanism of Action | In Vivo Efficacy |

|---|---|---|---|

| Multiple Myeloma | 2.21 | Inhibition of mTORC1/2; Induces apoptosis | 73% tumor growth inhibition |

| Mantle Cell Lymphoma | Not specified | Dual mTOR inhibition; Cell cycle arrest | Significant reduction in tumor size |

Mécanisme D'action

Le dihydrocélastrol exerce ses effets principalement par l’inhibition de voies de signalisation clés impliquées dans la prolifération et la survie cellulaires. Il inhibe la phosphorylation des protéines kinases régulées par les extracellulaires (ERK1/2) et du transducteur de signal et activateur de la transcription 3 (STAT3). De plus, il réduit la régulation de l’expression de l’interleukine-6 (IL-6) et de la cycline D1, conduisant à un arrêt du cycle cellulaire et à l’apoptose .

Composés similaires :

Célastrol : Le composé parent à partir duquel le dihydrocélastrol est dérivé.

Triptérine : Un autre composé triterpénoïde isolé de Tripterygium wilfordii ayant des activités biologiques similaires.

Unicité du dihydrocélastrol : Le dihydrocélastrol est unique en termes de sa puissance et de son efficacité améliorées par rapport au célastrol. Il présente des effets inhibiteurs plus forts sur la prolifération des cellules cancéreuses et une plus grande induction de l’apoptose. De plus, le dihydrocélastrol a montré des effets synergiques lorsqu’il est utilisé en association avec d’autres agents thérapeutiques, tels que le bortézomib, ce qui en fait un candidat prometteur pour la thérapie combinée .

Comparaison Avec Des Composés Similaires

Celastrol: The parent compound from which dihydrocelastrol is derived.

Tripterine: Another triterpenoid compound isolated from Tripterygium wilfordii with similar biological activities.

Uniqueness of this compound: this compound is unique in its enhanced potency and efficacy compared to celastrol. It exhibits stronger inhibitory effects on cancer cell proliferation and greater induction of apoptosis. Additionally, this compound has shown synergistic effects when used in combination with other therapeutic agents, such as bortezomib, making it a promising candidate for combination therapy .

Activité Biologique

Dihydrocelastrol (DHCE), a dihydro-analog of celastrol, is a triterpene derived from the Chinese medicinal plant Tripterygium wilfordii. This compound has garnered significant attention due to its promising biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of DHCE, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits potent antitumor activity through several mechanisms:

- Inhibition of mTOR Pathway : DHCE has been shown to inhibit both mTORC1 and mTORC2 pathways, leading to decreased phosphorylation of key proteins involved in cell proliferation and survival. Specifically, it inhibits the phosphorylation of p70S6K and 4E-BP1, which are critical for protein synthesis and cell growth .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells via caspase-dependent pathways. It activates caspases 3, 8, and 9, leading to cell death while sparing normal cells from cytotoxic effects .

- Cell Cycle Arrest : DHCE induces G0/G1 phase arrest in multiple myeloma (MM) cells by downregulating cyclin D1 and cyclin-dependent kinases (CDKs) 4 and 6, thereby inhibiting cell cycle progression .

Mantle Cell Lymphoma (MCL)

In studies focused on MCL, DHCE demonstrated significant antitumor effects both in vitro and in vivo. It was found to suppress MCL cell proliferation with minimal toxicity to normal cells. The compound reduced tumor burden in xenograft models without notable side effects .

| Parameter | Control Group | DHCE Treatment |

|---|---|---|

| Tumor Volume Increase | 25-fold | 4.5-fold (4 mg/kg) |

| Apoptosis Rate | Low | High |

| Cytotoxicity to Normal Cells | High | Minimal |

Multiple Myeloma (MM)

This compound has also been evaluated for its effects on MM cells. It inhibited cell proliferation with IC50 values ranging from 0.74 to 0.96 µM across various MM cell lines. Notably, it retained effectiveness even in the presence of interleukin-6 (IL-6), a cytokine that typically promotes MM cell survival .

| Cell Line | IC50 (µM) |

|---|---|

| ARP-1 | 0.96 |

| OCI-MY5 | 0.79 |

| RPMI-8226 | 0.74 |

| NCI-H929 | 0.81 |

Antimicrobial Properties

Beyond its anticancer properties, DHCE has been identified as a competitive inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH) in Staphylococcus aureus, suggesting potential applications in antimicrobial therapy. In vitro studies indicated that DHCE effectively reduces bacterial viability during host infections .

Case Studies and Clinical Implications

Recent studies have underscored the potential clinical applications of DHCE:

- Combination Therapies : In MCL models, combining DHCE with bortezomib resulted in synergistic cytotoxic effects, indicating that DHCE could enhance the efficacy of existing therapies .

- Safety Profile : In preclinical evaluations, no significant toxicity was observed in normal peripheral blood mononuclear cells treated with high concentrations of DHCE, highlighting its selective action against cancer cells .

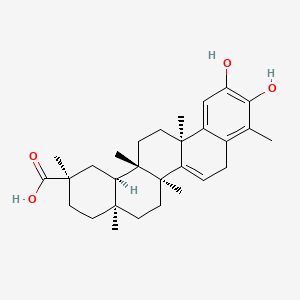

Propriétés

Numéro CAS |

193957-88-9 |

|---|---|

Formule moléculaire |

C29H40O4 |

Poids moléculaire |

452.6 g/mol |

Nom IUPAC |

(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |

Clé InChI |

WZAUFGYINZYCKH-JJWQIEBTSA-N |

SMILES |

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

SMILES isomérique |

CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C |

SMILES canonique |

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dihydrocelastrol; DHCE. (-)-Triptohypol C; Triptohypol C. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.